molecular formula C12H15Cl2NO B455684 N-(3,5-dichlorophenyl)-2-ethylbutanamide

N-(3,5-dichlorophenyl)-2-ethylbutanamide

Cat. No.: B455684
M. Wt: 260.16g/mol
InChI Key: IDQWNODADOOYIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-Dichlorophenyl)-2-ethylbutanamide is an amide derivative featuring a 3,5-dichlorophenyl aromatic ring linked to a branched 2-ethylbutanamide group. This structural motif combines electron-withdrawing chlorine substituents with a moderately lipophilic acyl chain, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C12H15Cl2NO

Molecular Weight

260.16g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-ethylbutanamide

InChI

InChI=1S/C12H15Cl2NO/c1-3-8(4-2)12(16)15-11-6-9(13)5-10(14)7-11/h5-8H,3-4H2,1-2H3,(H,15,16)

InChI Key

IDQWNODADOOYIX-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=CC(=CC(=C1)Cl)Cl

Canonical SMILES

CCC(CC)C(=O)NC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acyl Group Variations

The nature of the acyl chain significantly impacts bioactivity and solubility. For example:

  • Crystal structures of such analogs show that meta-substitution with chlorine affects lattice constants and molecular packing .
  • (2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide (): The α,β-unsaturated cinnamoyl group confers potent antimicrobial activity (MIC = 27.38 µM against Mycobacterium tuberculosis) and photosynthetic electron transport (PET) inhibition (IC50 = 5.1 µM). The ethylbutanamide group, being saturated and less planar, may reduce conjugation and alter target binding .

Phenyl Ring Substituent Effects

  • N-(3,5-Difluorophenyl)succinimide (): Replacing chlorine with fluorine in the succinimide analog eliminates nephrotoxicity in rats, highlighting the critical role of chlorine in renal toxicity. This suggests that N-(3,5-dichlorophenyl)-2-ethylbutanamide may also exhibit toxicity profiles distinct from fluorinated analogs .
  • N-(3-Methylphenyl)acetamide (): Methyl substitution reduces electron-withdrawing effects, leading to weaker hydrogen bonding and lower antimicrobial potency compared to dichlorophenyl derivatives .

Structural and Crystallographic Differences

  • Hydrogen Bonding : Dichlorophenyl acetamides (e.g., 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide) form infinite chains via N–H⋯O and C–H⋯O interactions . The ethylbutanamide group may introduce steric hindrance, disrupting such networks and altering solubility.

Research Implications and Gaps

  • Antimicrobial Potential: The 3,5-dichlorophenyl group is a proven pharmacophore in antimicrobial agents. Testing this compound against resistant bacterial strains (e.g., MRSA) could reveal efficacy improvements over cinnamamides .
  • Toxicity Screening : Given the nephrotoxicity of NDPS, in vivo studies are critical to assess renal safety, especially with prolonged exposure .

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